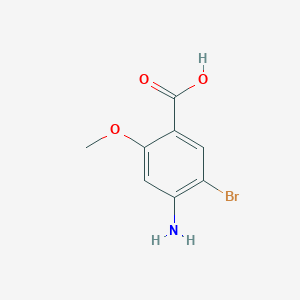

4-Amino-5-bromo-2-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXLHIGUTBQVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188783 | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35290-97-2 | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35290-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035290972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-5-BROMO-2-METHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVJ2V07DZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Amino 5 Bromo 2 Methoxybenzoic Acid and Its Precursors

Multi-Step Synthesis Approaches and Strategic Retrosynthesis

The construction of the 4-Amino-5-bromo-2-methoxybenzoic acid molecule is a multi-step process that hinges on a carefully planned retrosynthetic analysis. This approach involves mentally deconstructing the target molecule into simpler, commercially available precursors. youtube.comlibretexts.org The order in which functional groups are introduced or modified is critical, as existing substituents on the benzene (B151609) ring dictate the position of subsequent additions.

A logical retrosynthetic strategy for this compound identifies 4-amino-2-methoxybenzoic acid as its most immediate and crucial precursor. sigmaaldrich.com This precursor already contains the required amino, methoxy (B1213986), and carboxylic acid groups in the correct orientation (positions 4, 2, and 1, respectively). The synthesis then simplifies to a single, final-step regioselective bromination.

The synthesis of the key precursor, 4-amino-2-methoxybenzoic acid, can be approached from several starting points:

From p-Aminosalicylic Acid: A common and inexpensive starting material, p-aminosalicylic acid, can be used. google.com The synthesis involves the methylation of the hydroxyl group at position 2 to form a methoxy group, often using a reagent like dimethyl sulfate (B86663) in a basic solution. google.com This route benefits from establishing the relative positions of the amino and carboxylic acid groups from the outset.

From a Nitro-Substituted Precursor: An alternative route begins with a precursor like 5-methoxy-2-nitrobenzoic acid. The amino group is introduced in a late-stage reaction by the reduction of the nitro group. This transformation is typically achieved with high efficiency via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The elaboration from these precursors often involves the use of a methyl ester of the carboxylic acid (e.g., methyl 4-amino-2-methoxybenzoate) to protect the acid functionality during intermediate steps, which is later hydrolyzed back to the carboxylic acid. google.comsynthinkchemicals.com

Optimizing reaction conditions is paramount for maximizing product yield and purity, particularly in industrial-scale production. researchgate.net Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and duration.

For the hydrolysis of ester intermediates, such as converting methyl 4-amino-5-bromo-2-methoxybenzoate to the final acid, the choice of base and solvent system is crucial. A mixture of potassium hydroxide (B78521) in methanol (B129727) and water, followed by reflux, is an effective method. google.com The subsequent purification, involving treatment with activated carbon for decolorization and careful pH adjustment to precipitate the product, significantly improves the quality of the final compound. google.comgoogle.com

The table below summarizes reaction parameters for analogous and precursor synthesis steps, illustrating the focus on optimization.

| Reaction Step | Precursor | Reagents | Conditions | Yield | Reference |

| Methylation | p-Aminosalicylic acid | Dimethyl sulfate, Potassium hydroxide | Acetone, 20-30°C, 5-6 hours | High | google.com |

| Chlorination | Methyl 4-amino-2-methoxybenzoate | N-chlorosuccinimide (NCS) | DMF, 65-75°C, 3-4 hours | High | google.com |

| Hydrolysis | Methyl 4-amino-5-chloro-2-methoxybenzoate | Potassium hydroxide | Methanol/Water, Reflux | High | google.com |

| Bromination | m-Methoxybenzoic acid | N-bromosuccinimide (NBS) | Chloroform, 25-30°C, 3 hours | 92.7% | google.com |

| Hydrolysis | Methyl 5-bromo-2-methoxy-4-methylbenzoate | Sodium hydroxide, HCl | Ethanol/Water, Reflux then pH adjustment | 82% | chemicalbook.com |

Functional Group Interconversions and Selective Transformations

The synthesis is fundamentally a series of functional group interconversions and introductions, where selectivity is key. Each transformation must be performed without disturbing the other functional groups already present on the aromatic ring.

The final and most critical step in the synthesis is the regioselective bromination of the 4-amino-2-methoxybenzoic acid precursor. The existing amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-para directing groups. Their combined influence strongly activates the C5 position for electrophilic substitution, which is ortho to the amino group and meta to the methoxy group.

The preferred reagent for this transformation is often a mild brominating agent to prevent over-bromination or side reactions.

N-Bromosuccinimide (NBS): This reagent is widely used for the selective bromination of activated aromatic rings. google.commpg.de The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or a halogenated hydrocarbon under controlled temperature conditions. google.commpg.de

Bromine: Elemental bromine can also be used, often in the presence of a catalyst or in a specific solvent system like acetic acid, to control its reactivity and achieve the desired regioselectivity. chemicalbook.com

The table below outlines common bromination strategies applicable to this type of substituted benzene ring.

| Brominating Agent | Substrate Type | Solvent/Catalyst | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Dibenzo[hi,st]ovalene | Tetrahydrofuran (THF) | High regioselectivity for activated positions | mpg.de |

| Dibromohydantoin | m-Methoxybenzoic acid | Dichloromethane / H₂SO₄ | High yield of 2-bromo isomer | google.com |

| Bromine | Methyl 2-methoxy-4-methylbenzoate | Acetic Acid (AcOH) | Selective bromination at position 5 | chemicalbook.com |

The amino and methoxy groups are typically incorporated into the structure via the chosen precursor.

Methoxylation: As mentioned, a primary method for introducing the 2-methoxy group is through the methylation of a hydroxyl group at that position on a salicylic (B10762653) acid derivative. google.com This is a classic Williamson ether synthesis, employing a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Amination: The 4-amino group is often present from the start (as in p-aminosalicylic acid) or is generated by the reduction of a nitro group. Copper-catalyzed amination protocols also exist for coupling amines to bromobenzoic acids, though in this specific synthesis, reduction of a nitro group is a more common strategy. nih.govnih.gov The reduction of a nitro precursor is a reliable and high-yielding reaction.

The carboxylic acid group is a robust functionality that directs substitution and can be modified if necessary.

Introduction: In most synthetic routes for this compound, the carboxylic acid group is present in the initial starting material, such as p-aminosalicylic acid or 3-methoxybenzoic acid. google.comgoogle.com This avoids the need for a separate carboxylation step, which can be complex.

Modification: A common and crucial modification is the reversible conversion of the carboxylic acid (-COOH) to an ester, typically a methyl ester (-COOCH₃). google.com This is done for two main reasons: to protect the acidic proton from reacting with bases or organometallic reagents used in other steps, and to improve the solubility of intermediates in organic solvents. The synthesis is often concluded with a saponification (hydrolysis) step, where the ester is converted back to the carboxylic acid by heating with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification. google.comchemicalbook.com

Novel Synthetic Routes and Green Chemistry Approaches

The development of novel synthetic methodologies for this compound and its precursors is increasingly influenced by the principles of green chemistry. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. Research efforts are focused on improving the synthesis of key precursors, such as p-anisic acid and 4-aminobenzoic acid (PABA), and developing eco-friendly methods for critical transformations like aromatic bromination.

A significant green strategy involves the biosynthesis of aromatic compounds, which leverages microbial and enzymatic pathways to produce valuable chemicals from simple, renewable feedstocks like glucose. mdpi.com The shikimate pathway, present in microorganisms and plants, is a central route for producing aromatic amino acids and their derivatives, including PABA. mdpi.com This biological approach offers a sustainable alternative to conventional chemical syntheses that often rely on petroleum-based starting materials and involve harsh reaction conditions. mdpi.com

Another key area of innovation is the use of greener brominating agents to replace hazardous elemental bromine. cambridgescholars.com Traditional bromination methods often generate toxic byproducts and require stringent safety measures. Modern alternatives focus on in situ generation of the brominating species or the use of solid, more stable brominating agents, often in aqueous media, to enhance safety and reduce environmental pollution. digitellinc.comrsc.orgrsc.org

Green Synthesis of Precursors

The synthesis of p-anisic acid, a crucial precursor, has been a target for green innovation. Traditional methods often have drawbacks such as the use of heavy metals and costly reagents. asianpubs.org More sustainable routes have been developed from alternative starting materials.

One such method utilizes methyl paraben, a widely available commercial product, as the starting material. This process involves methylation followed by hydrolysis and is noted for its high yield and the ability to recycle solvents, significantly reducing waste. asianpubs.orgresearchgate.net Another approach involves the oxidation of anethole, a natural product, using potassium permanganate (B83412) in an aqueous system. google.com

Below is a comparative table of these green synthetic methods for p-anisic acid.

Table 1: Comparison of Green Synthetic Routes to p-Anisic Acid

| Starting Material | Key Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Methyl Paraben | Dimethyl sulphate, Potassium carbonate, NaOH | 2-Butanone, Water | High yield (>99%), Solvent recovery and recycling, Avoids transition metals | asianpubs.org, researchgate.net, asianpubs.org |

| Anethole | Potassium permanganate, CTAB | Water | Use of a natural starting material, Simple process | google.com |

Eco-Friendly Bromination Techniques

The introduction of a bromine atom onto the aromatic ring is a critical step in the synthesis of this compound. Green chemistry principles have driven the development of safer and more efficient bromination protocols. These methods aim to improve atom economy and avoid the use of corrosive and hazardous reagents.

Several novel systems have been reported for the clean bromination of aromatic compounds, including those with activating groups similar to the precursors of the target molecule. These methods often operate under mild, aqueous conditions and may feature recyclable reagents.

Table 2: Overview of Green Aromatic Bromination Methods

| Brominating System | Substrate Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aq. CaBr₂ – Br₂ | Phenol (B47542) and aniline (B41778) derivatives | Room Temperature, Aqueous | Recyclable reagent, High yields (92–98%), No metal catalysts or acidic additives needed | rsc.org |

| NaBr / Sodium Perborate (SPB) | Arenes with electron-donating or -withdrawing groups | N/A | Replaces hazardous acids, Uses inexpensive and stable compounds | digitellinc.com |

| Bromide:Bromate (2:1) Reagent | Phenols, anilines, aromatic ethers | Ambient Temperature | Prepared from industrial bromine recovery intermediate, Avoids liquid bromine, High atom efficiency | rsc.org |

| NaBrO₃ / NaHSO₃ | General aromatic compounds | Acidic | In situ generation of bromine, avoids handling of elemental bromine | chemrxiv.org |

Spectroscopic Characterization and Structural Elucidation of 4 Amino 5 Bromo 2 Methoxybenzoic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

Detailed analysis of the proton and carbon environments within the molecule is not possible without ¹H and ¹³C NMR spectra. Such data would provide information on chemical shifts, coupling constants, and through-space or through-bond correlations, which are essential for confirming the molecular structure.

Proton (¹H) NMR Spectral Analysis

A table of predicted proton chemical shifts and coupling patterns cannot be generated without experimental data.

Carbon-13 (¹³C) NMR Spectral Analysis

A table of carbon chemical shifts cannot be compiled without the corresponding spectrum.

Two-Dimensional NMR Techniques

Analysis using 2D NMR techniques such as COSY, HSQC, and HMBC, which would definitively establish the connectivity of atoms within the molecule, cannot be performed without the raw data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The characteristic vibrational modes of the functional groups present in 4-Amino-5-bromo-2-methoxybenzoic acid, such as the amino, bromo, methoxy (B1213986), and carboxylic acid groups, cannot be assigned to specific wavenumbers without experimental IR and Raman spectra.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Determination of the molecular weight and elucidation of the fragmentation pathways of the compound are reliant on mass spectrometry data. Without this, a detailed analysis of the molecule's behavior under ionization is not feasible.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic transitions and the maximum absorption wavelengths (λmax) for this compound cannot be discussed without its UV-Vis spectrum.

A conclusive and scientifically accurate article on the spectroscopic characterization of this compound requires access to the foundational experimental data from the aforementioned analytical techniques.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Consequently, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound, are not available in the published domain at this time.

While the precise three-dimensional arrangement of atoms in the solid state for this compound remains undetermined from single-crystal X-ray crystallography, related techniques have been applied to its derivatives. For instance, powder X-ray diffraction (PXRD) has been utilized to characterize crystalline forms of amide derivatives of this compound. PXRD provides information about the crystalline nature of a material and can identify characteristic peaks at specific diffraction angles, which are indicative of a particular crystal lattice. However, this method does not provide the detailed atomic-level structural elucidation that is achievable through single-crystal X-ray diffraction.

The determination of the crystal structure of this compound through single-crystal X-ray crystallography would be a valuable contribution to the field of chemical crystallography. Such a study would provide definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This information is crucial for understanding the compound's solid-state properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Bromo 2 Methoxybenzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

The three-dimensional arrangement of atoms in 4-Amino-5-bromo-2-methoxybenzoic acid is dictated by the rotational freedom around its single bonds, primarily the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. DFT calculations are crucial for mapping the potential energy surface and identifying the most stable conformations.

For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene ring is a key determinant of conformational stability. Typically, the planar conformation, where the C=O and O-H bonds of the carboxyl group lie in the plane of the benzene ring, is energetically favored due to enhanced resonance stabilization. However, the presence of bulky ortho-substituents can induce non-planar arrangements. In the case of this compound, the methoxy group at the 2-position and the amino group at the 4-position, along with the bromine at the 5-position, will influence the rotational barrier of the carboxylic acid group.

DFT calculations on similar molecules, like 3-methoxy-2,4,5-trifluorobenzoic acid, have shown that substituent groups cause slight distortions in the regular benzene ring structure. orientjchem.org It is expected that the optimized geometry of this compound would exhibit a similar slight puckering of the ring. The energetic landscape would likely reveal multiple local minima corresponding to different orientations of the methoxy and carboxylic acid groups, with the global minimum representing the most stable conformer.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on similar structures) This table is a projection based on DFT studies of analogous substituted benzoic acids and should be considered illustrative.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond lengths | ~1.39 - 1.41 Å |

| C-COOH bond length | ~1.48 - 1.51 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C-Br bond length | ~1.88 - 1.91 Å |

| C-N bond length | ~1.38 - 1.40 Å |

| Ring bond angles | ~118° - 122° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests a more reactive molecule. nih.govnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, which are strong electron-donating groups. The LUMO, conversely, is likely to be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. The methoxy group, being an ortho, para-director, will also influence the electron density distribution.

DFT studies on analogous compounds like 4-bromo-3-(methoxymethoxy)benzoic acid have shown that the HOMO and LUMO are crucial in defining the molecule's reactivity. researchgate.netbanglajol.info The energy gap for such molecules provides insights into their kinetic stability. A similar analysis for this compound would be invaluable in predicting its behavior in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound This table is a projection based on FMO analysis of analogous substituted benzoic acids and should be considered illustrative.

| Parameter | Predicted Value / Description |

|---|---|

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, indicating good electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | Moderately small, suggesting potential for high reactivity and charge transfer interactions. |

| HOMO Distribution | Concentrated on the amino group and the benzene ring. |

| LUMO Distribution | Concentrated on the carboxylic acid group and the benzene ring. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and a detailed assignment of the vibrational modes can be achieved.

For this compound, the vibrational spectrum would be rich and complex, with characteristic frequencies for the functional groups present. Key vibrational modes would include:

O-H stretching of the carboxylic acid, typically a broad band.

C=O stretching of the carboxylic acid.

N-H stretching of the amino group.

C-O stretching of the methoxy group and carboxylic acid.

C-Br stretching .

Aromatic C-H stretching and bending modes.

Ring stretching and deformation modes.

Studies on similar molecules like 2,4-dimethylbenzoic acid and 4-methyl-3-nitrobenzoic acid have demonstrated the power of DFT in accurately predicting vibrational spectra. niscpr.res.inscirp.org These studies often employ scaling factors to correct for the systematic errors in the calculated frequencies, leading to excellent agreement with experimental results.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, solvent effects, and intermolecular interactions. nsf.govnih.gov

For this compound, MD simulations could be employed to study its conformational flexibility in different solvent environments. This would be particularly useful for understanding how the molecule behaves in a biological context, for instance, near a receptor binding site. The simulations would reveal the preferred conformations in solution and the timescale of transitions between different conformational states. Such simulations have been used to study the self-association of substituted benzoic acids in various solvents, highlighting the role of hydrogen bonding and other weak interactions. bohrium.comacs.orgucl.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules.

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a library of related compounds with varying substituents. A range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. These descriptors would then be correlated with their measured biological activity (e.g., enzyme inhibition) to develop a predictive model.

A study on benzoylaminobenzoic acid derivatives as antibacterial agents, for example, revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov A similar QSAR study on derivatives of this compound could identify the key structural features that govern their biological activity, thereby guiding the design of more potent analogues.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, computational methods could be used to investigate its reactivity in various chemical transformations.

For instance, the reaction of benzoic acid with atmospheric radicals like OH has been studied using DFT, revealing the preferred sites of attack and the corresponding reaction barriers. nih.gov A similar investigation for this compound would likely show that the electron-donating amino and methoxy groups activate the benzene ring towards electrophilic attack, while also directing the regioselectivity of the reaction. The bromine atom would also influence the reactivity and potential reaction pathways. Such studies provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Reaction Mechanisms and Reactivity Profiles of 4 Amino 5 Bromo 2 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction are determined by the combined directing effects of the existing substituents.

The substituents on the 4-amino-5-bromo-2-methoxybenzoic acid ring have competing influences:

Amino (-NH₂) and Methoxy (B1213986) (-OCH₃) Groups: Both are powerful activating groups due to their ability to donate electron density to the ring via the resonance effect (+R). libretexts.orgyoutube.com They strongly direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org

Carboxylic Acid (-COOH) Group: This is a deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta position. quora.comyoutube.com

Bromine (-Br) Atom: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because their lone pairs can participate in resonance donation (+R). libretexts.orgdoubtnut.com

| Substituent (Position) | Electronic Effect | Directing Preference | Favored Position(s) |

|---|---|---|---|

| -COOH (C1) | Deactivating, Meta-Directing | Meta | C3, C5 (blocked) |

| -OCH₃ (C2) | Activating, Ortho/Para-Directing | Ortho, Para | C3, C6 |

| -NH₂ (C4) | Activating, Ortho/Para-Directing | Ortho, Para | C3, C5 (blocked) |

| -Br (C5) | Deactivating, Ortho/Para-Directing | Ortho, Para | C4 (blocked), C6 |

Considering the cumulative influence, electrophilic attack is strongly favored at positions C3 and C6 , as these sites are activated by at least one powerful directing group and are not sterically hindered. The carboxyl group's deactivating nature means that harsh reaction conditions might be required for reactions like Friedel-Crafts, which may not proceed at all. doubtnut.com

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In this compound, the bromine at C5 could serve as a leaving group. However, the benzene (B151609) ring is substituted with two strong electron-donating groups (amino and methoxy), which enrich the ring with electron density. This electronic enrichment destabilizes the negative charge of the Meisenheimer complex, making the ring non-receptive to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com Therefore, the compound is generally unreactive towards the classical SNAr addition-elimination mechanism. This is in stark contrast to molecules like 1-chloro-2,4-dinitrobenzene, where the nitro groups strongly activate the ring for nucleophilic attack. libretexts.org

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a versatile functional handle that can undergo several characteristic transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester, typically through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. bond.edu.au

Amide Formation: The carboxylic acid can be activated for amide coupling. A common method involves converting the acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acyl chloride then readily reacts with a primary or secondary amine to form the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). More recently, catalytic methods using reagents like TiCl₄ and ammonia-borane have been developed to achieve this reduction under milder conditions, offering better tolerance for other functional groups like halogens. acs.org

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (R'-OH), H₂SO₄ | Ester (-COOR') |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (R'R''NH) | Amide (-CONR'R'') |

| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) |

Amino and Methoxy Group Transformations

The amino and methoxy groups also exhibit characteristic reactivities.

Amino Group Transformations: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). This process is known as diazotization. The resulting diazonium salt is a valuable synthetic intermediate that can be readily displaced by a wide variety of nucleophiles in Sandmeyer or related reactions to introduce groups such as -Cl, -CN, -OH, and -H. thieme-connect.com

Methoxy Group Transformations: The methyl ether of the methoxy group can be cleaved to yield a phenol (B47542) through a process called O-demethylation. This is often achieved using strong reagents like boron tribromide (BBr₃), a potent Lewis acid, or strong protic acids like HBr. google.com For methoxy groups ortho to a carboxylic acid, demethylation can sometimes be facilitated by intramolecular hydrogen bonding, which activates the ether oxygen towards nucleophilic attack. rsc.orgthieme-connect.comresearchgate.net This allows for potentially more selective cleavage under specific conditions, for instance using nucleophiles like iodide ions or certain amines in polar aprotic solvents. thieme-connect.com

Transition Metal-Catalyzed Reactions Involving this compound

Transition metal catalysis provides powerful tools for forming new bonds at positions that are otherwise difficult to functionalize.

The carbon-bromine bond at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. The unprotected amino group ortho to the bromine site does not typically inhibit the reaction. rsc.org

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and catalyst |

Direct C-H activation or functionalization is a modern synthetic strategy that avoids the need for pre-functionalized starting materials like aryl halides. In this compound, the C-H bonds at positions C3 and C6 are potential sites for such reactions.

The regioselectivity is controlled by a directing group on the substrate that coordinates to the metal catalyst.

Carboxylate-Directed C-H Activation: The carboxylic acid group is a well-established directing group for ortho-C-H activation using palladium catalysts. rsc.orgrsc.orgacs.org This would selectively target the C-H bond at position C3. The reaction typically involves the formation of a five-membered palladacycle intermediate, which then reacts with a coupling partner (e.g., an alkene or alkyne). rsc.org

Amine-Directed C-H Activation: The amino group can also direct ortho-C-H functionalization, often using rhodium or iridium catalysts. acs.orgresearchgate.netacs.org This would also target the C-H bond at position C3. To achieve selectivity, the amino group might first be converted to a directing group like a pyrimidyl group. acs.orgacs.org

The competition between the directing power of the carboxylate and the amino group would determine the outcome, and selective functionalization at either C3 or C6 could potentially be achieved by choosing the appropriate catalyst system and reaction conditions.

Decarboxylation and Related Fragmentation Reactions

The reactivity of this compound, particularly concerning decarboxylation and subsequent fragmentation, is a critical aspect of its chemical profile. While specific, dedicated studies on the decarboxylation of this exact molecule are not extensively detailed in publicly available literature, its behavior can be inferred from the well-documented reactivity of related substituted benzoic acids. Reactions such as thermal decomposition or mass spectrometric analysis typically induce decarboxylation, leading to the formation of an aniline (B41778) derivative, which may then undergo further fragmentation.

Mechanisms and Products of Decarboxylation

The decarboxylation of benzoic acid and its derivatives is a known chemical transformation that can be initiated by heat or under specific chemical conditions, such as in acidic solutions or with metal catalysts. For substituted aminobenzoic acids, this reaction generally involves the loss of a molecule of carbon dioxide (CO₂) from the carboxyl group (-COOH), leading to the formation of the corresponding aniline derivative.

In the case of this compound, the expected product of decarboxylation is 4-Bromo-2-methoxyaniline (B48862) . This transformation involves the cleavage of the C-C bond between the benzene ring and the carboxylic acid group. Studies on various substituted aminobenzoic and salicylic (B10762653) acids have shown that they undergo decarboxylation, often at elevated temperatures in the solid or liquid state. thermofisher.com For instance, anthranilic acid, salicylic acid, and syringic acid have been shown to decarboxylate in high-temperature water to yield aniline, phenol, and syringol, respectively. chemicalbook.com This supports the hypothesis that this compound would follow a similar pathway to lose CO₂ and form 4-Bromo-2-methoxyaniline.

Mass Spectrometric Fragmentation

Mass spectrometry is a key analytical technique used to study the fragmentation patterns of molecules. Upon ionization in a mass spectrometer, this compound would be expected to undergo a series of fragmentation reactions, with decarboxylation being a prominent pathway.

While direct mass spectrometric data for this compound is scarce, analysis of its isomer, 2-Amino-5-bromo-4-methoxybenzoic acid , provides valuable insight into the likely fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) data for this isomer shows a molecular ion [M+H]⁺ and several key fragments that indicate the sequential loss of functional groups.

The primary fragmentation steps expected for this compound are:

Decarboxylation: The initial and most significant fragmentation is the loss of the carboxyl group as CO₂ (44 Da), leading to the formation of the 4-bromo-2-methoxyaniline radical cation.

Loss of Bromine: Subsequent fragmentation could involve the cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da).

Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃, 15 Da) followed by carbon monoxide (CO, 28 Da), or as a formyl radical (•CHO, 29 Da).

Based on the fragmentation of the related isomer, 2-Amino-5-bromo-4-methoxybenzoic acid, the following table outlines the potential key fragments and their mass-to-charge ratios (m/z) for this compound.

Interactive Data Table: Predicted Mass Spectrometric Fragments

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Neutral Loss |

|---|---|---|---|---|

| [M]⁺ | C₈H₈BrNO₃ | 245 | 247 | - |

| [M-COOH]⁺ | C₇H₈BrN | 201 | 203 | •COOH |

| [M-Br]⁺ | C₈H₈NO₃ | 166 | 166 | •Br |

| [M-COOH-Br]⁺ | C₇H₈N | 106 | 106 | •COOH, •Br |

Biological and Pharmacological Research Applications of 4 Amino 5 Bromo 2 Methoxybenzoic Acid and Its Analogues

Role as a Synthetic Precursor for Biologically Active Molecules

4-Amino-5-bromo-2-methoxybenzoic acid is a key intermediate in the synthesis of more complex molecules designed for specific biological targets. cymitquimica.com Its structural framework allows for the systematic development of new chemical entities with therapeutic or agricultural potential.

The chemical structure of this compound makes it an ideal scaffold for the development of novel pharmaceutical agents. Researchers have utilized this compound as a starting material to synthesize a range of derivatives with diverse therapeutic applications.

One notable application is in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in Parkinson's disease. google.comgoogle.com By modifying the carboxylic acid and amino groups of this compound, researchers have created potent LRRK2 modulators. For instance, it has been used in the synthesis of 2-phenylaminopyrimidine derivatives that show potential for treating neurodegenerative disorders. google.com

Furthermore, this benzoic acid derivative is a crucial precursor for a new class of amide derivatives that exhibit tryptophanase inhibitory activity. nih.gov These compounds are being investigated for their potential to reduce the production of indoxyl sulfate (B86663), a uremic toxin that accumulates in patients with chronic kidney disease. nih.gov The table below summarizes some of the pharmaceutical leads synthesized from this compound.

| Target | Therapeutic Area | Example Derivative Class |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | 2-Phenylaminopyrimidine derivatives |

| Tryptophanase | Chronic Kidney Disease | Amide derivatives |

While the primary research focus for this compound has been in pharmaceuticals, its structural features suggest potential applications in the agrochemical sector. cymitquimica.com Benzoic acid derivatives are a known class of compounds used in the development of herbicides, insecticides, and fungicides. Although specific examples of agrochemicals synthesized directly from this compound are not extensively documented in publicly available research, the isomeric compound, 2-bromo-5-methoxybenzoic acid, has derivatives that are utilized in the production of herbicides and pesticides. lookchem.com This suggests a potential, though currently underexplored, role for this compound as an intermediate in the synthesis of new agrochemical agents. cymitquimica.com

Exploration of Intrinsic Biological Activities

Beyond its role as a synthetic precursor, researchers are also interested in the intrinsic biological activities of this compound and its close analogues. The specific combination of functional groups on the aromatic ring may confer inherent pharmacological properties.

The potential antimicrobial properties of this compound and its derivatives are an area of interest. While direct studies on this specific compound are limited, broader research on benzoic acid derivatives provides some insights. For instance, a patent for compositions of photo-alignable materials lists "antimicrobial agents" as a possible additive, and includes this compound in its chemical examples, although it does not provide specific antimicrobial data for this compound. nih.govgoogle.com The exploration of derivatives, such as 4-bromo-2-(4-methoxybenzamido)benzoic acid, for antimicrobial properties has also been noted. nih.gov

The investigation of this compound and its analogues for anti-inflammatory activity is another emerging area of research. Derivatives of this compound are being explored for their potential to treat inflammatory diseases. For example, LRRK2 modulators synthesized from this compound are being investigated for their potential in treating inflammatory conditions such as Crohn's disease and rheumatoid arthritis. google.com Additionally, the non-steroidal anti-inflammatory drug (NSAID) Tiaprofenic acid, a known potent inhibitor of prostaglandin (B15479496) synthesis, is mentioned in a document that also references this compound, suggesting a potential structural or synthetic relationship that warrants further investigation. google.comdss.go.th

The ability of this compound and its derivatives to inhibit specific enzymes is a key area of pharmacological research.

As previously mentioned, amide derivatives of this compound have been synthesized and shown to have tryptophanase inhibitory activity. nih.gov One such derivative demonstrated an IC50 value of 7.8 µM against Bacteroides tryptophanase. nih.gov

The interaction of substituted benzoic acids with cytochrome P450 (CYP450) enzymes is also an area of active investigation. Benzoic acid itself can induce functional CYP450 in certain fungi. nih.gov While the specific inhibitory profile of this compound on human CYP450 enzymes has not been detailed in the reviewed literature, the study of para-substituted benzoic acids provides a model for how such compounds can interact with and be metabolized by CYP enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

Research into benzamide (B126) derivatives analogous to this compound has identified key structural features that determine their affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov In a study on 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, which are structurally very similar to the bromo-variant, modifications to the benzoyl moiety were systematically evaluated. nih.gov It was discovered that introducing a methyl group to the nitrogen at the 4-position (the amino group) significantly increased the binding affinity for the D2 receptor. nih.gov

Furthermore, the nature of the halogen at the 5-position plays a critical role. While the initial studies focused on chloro-derivatives, the synthesis and evaluation of 5-bromo and 5-iodo analogues demonstrated a marked increase in affinity for the dopamine D2 receptor compared to the benchmark compound, metoclopramide. nih.gov For instance, the IC50 values for the 5-bromo and 5-iodo analogues were in the range of 17.5-61.0 nM, a substantial improvement over metoclopramide's 483 nM. nih.gov This highlights that a larger, more polarizable halogen at the C5 position is favorable for this specific receptor interaction.

The modification of the carboxylic acid group into amides or esters also dramatically alters the pharmacological profile. When the carboxylic acid is converted to an amide by linking it to a 1-ethyl-4-methylhexahydro-1,4-diazepine ring, the resulting compounds show potent dual antagonism for both D2 and 5-HT3 receptors. nih.gov

Conversely, converting the parent acid into ester derivatives has been shown to produce potent agonists for the 5-HT4 receptor. nih.gov Studies on benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted piperidine-ethanols revealed that the ester linkage was advantageous for 5-HT4 receptor activity compared to corresponding amidic derivatives. nih.gov The substitution pattern on the piperidine (B6355638) ring also fine-tunes the activity; monosubstitution with small groups like methyl or hydroxyl resulted in potent agonists, whereas disubstitution could switch the profile to that of an antagonist. nih.gov

| Structural Moiety | Modification | Effect on Biological Activity | Target Receptor(s) | Source |

|---|---|---|---|---|

| C5-Position Halogen | Changing Cl to Br or I | Marked increase in binding affinity | Dopamine D2 | nih.gov |

| C4-Position Amino Group | Methylation (-NH2 to -NHCH3) | Marked increase in binding affinity | Dopamine D2 | nih.gov |

| Carboxylic Acid Group | Conversion to specific amides | Potent dual antagonistic activity | Dopamine D2 / Serotonin 5-HT3 | nih.gov |

| Carboxylic Acid Group | Conversion to specific esters | Potent agonistic activity | Serotonin 5-HT4 | nih.gov |

| Ester-linked Piperidine Ring | Introduction of two methyl groups | Switches from agonist to antagonist profile | Serotonin 5-HT4 | nih.gov |

Molecular Target Identification and Ligand-Protein Interactions

The therapeutic effects of this compound derivatives are mediated by their interaction with specific molecular targets. Research has successfully identified several key proteins and receptors that bind to these ligands.

Analogues of this compound have been identified as potent antagonists for both dopamine D2 and serotonin 5-HT3 receptors. nih.gov These receptors are crucial in the central nervous system and are validated targets for antiemetic drugs. The binding of these benzamide derivatives to the receptors blocks the endogenous ligands (dopamine and serotonin, respectively), leading to the desired pharmacological effect. nih.gov

In a different structural context, ester derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been found to target the serotonin 5-HT4 receptor, acting as potent agonists or antagonists depending on their substitution patterns. nih.gov The amino and halogen groups on the aromatic ring are considered crucial for binding to the active sites of these receptors.

Molecular modeling studies provide further insight into the ligand-protein interactions. For the 5-HT4 receptor, a hypothetical binding model was proposed for ester derivatives. nih.gov This model suggests that the molecule adopts a specific conformation where the ethyl chain connecting the benzoate (B1203000) and the piperidine ring is folded. nih.gov Furthermore, the orientation of the lone pair of electrons on the basic nitrogen atom is critical for receptor activation, a feature also observed in other potent benzamide ligands like zacopride. nih.gov The interactions within the binding pocket are believed to involve a combination of hydrogen bonds, likely involving the amino and carbonyl groups, and π-π stacking interactions between the aromatic ring of the ligand and aromatic amino acid residues in the receptor. nih.gov

| Derivative Class | Molecular Target | Mode of Action | Key Interaction Features | Source |

|---|---|---|---|---|

| Benzamides | Dopamine D2 Receptor | Antagonist | Binding affinity influenced by C4-amino methylation and C5-halogen. | nih.gov |

| Benzamides | Serotonin 5-HT3 Receptor | Antagonist | Dual antagonism with D2 receptors achieved with specific amine moieties. | nih.gov |

| Benzoates (Esters) | Serotonin 5-HT4 Receptor | Agonist / Antagonist | Cis folded conformation of ethyl chain; specific orientation of nitrogen lone pair. | nih.gov |

In Vitro and In Silico Screening Methodologies

The discovery and optimization of derivatives of this compound rely on a combination of in vitro and in silico screening methodologies. These techniques allow for the efficient evaluation of large numbers of compounds and provide detailed insights into their mechanisms of action.

In Vitro Screening

In vitro assays are essential for determining the biological activity of newly synthesized compounds. For the benzamide derivatives targeting D2 and 5-HT3 receptors, competitive receptor binding assays are a primary screening tool. nih.gov These assays typically use rat brain synaptic membranes or cortical membranes, which are rich in the target receptors. nih.gov The ability of a test compound to displace a radiolabeled ligand from the receptor is measured, and from this, its binding affinity (often expressed as an IC50 or Ki value) is calculated. nih.govnih.gov

For functional characterization, tissue-based assays are employed. For example, the agonistic properties of 5-HT4 receptor ligands were evaluated using electrically stimulated muscle preparations from the guinea pig ileum and the rat esophagus. nih.gov The ability of a compound to induce relaxation in these tissues is a measure of its agonist activity. nih.gov The Ellman's spectrophotometric method is another common in vitro technique used to screen for cholinesterase inhibition. nih.gov

In Silico Screening

Computational, or in silico, methods are powerful tools used to predict the properties of molecules before they are synthesized, saving significant time and resources. These methodologies include:

Molecular Modeling and Conformational Analysis: Software packages like SYBYL are used to determine the preferred three-dimensional shapes (conformers) of molecules. This is crucial for understanding how a ligand might fit into a protein's binding site. nih.gov

Pharmacophore Modeling: This technique identifies the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. Pharmacophore models can then be used to screen large virtual libraries of compounds to find new potential hits. mdpi.com

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a receptor. It helps to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of a molecule, such as its orbital energies (HOMO/LUMO) and reactivity descriptors. researchgate.net This information can help predict a molecule's chemical reactivity and stability. researchgate.net

Drug-likeness and ADMET Prediction: In silico tools, such as those available in the Schrodinger software suite or via webservers like SwissSimilarity, are used to evaluate whether a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.comnih.gov

These computational approaches, combined with targeted in vitro testing, create a synergistic workflow for the rational design and discovery of novel therapeutic agents based on the this compound scaffold.

Advanced Analytical and Separation Methodologies for 4 Amino 5 Bromo 2 Methoxybenzoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 4-Amino-5-bromo-2-methoxybenzoic acid, offering high resolution and sensitivity for both quantification and impurity profiling. The development of a stability-indicating HPLC method is particularly critical, especially given that this compound is a known impurity of the pharmaceutical agent Bromopride.

Reverse Phase HPLC Applications

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar aromatic compounds like this compound. The separation is typically achieved on a non-polar stationary phase, such as C18 or C8, with a polar mobile phase.

A typical RP-HPLC method for the analysis of substituted benzoic acids would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter, as it influences the ionization state of the acidic and amino functional groups of the analyte, thereby affecting its retention time and peak shape. For instance, maintaining the pH below the pKa of the carboxylic acid group ensures its protonation and enhances retention on the non-polar stationary phase.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

| Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from impurities and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |

| Accuracy | Recovery of 98-102% for the analyte. |

| Precision (RSD) | ≤ 2% for repeatability and intermediate precision. |

| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Ultra-Performance Liquid Chromatography (UPLC) Techniques

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits are achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the analysis of this compound, a UPLC method would provide a more efficient separation from its related impurities, which is crucial for accurate purity determination. A stability-indicating UPLC method for the related drug, Bromopride, and its impurities has been developed, highlighting the suitability of this technique for such analyses. researchgate.netrsc.org The principles of method development and validation for UPLC are similar to those for HPLC, but the operating parameters are adapted to the capabilities of the UPLC system.

A UPLC method for aromatic amines would typically employ a sub-2 µm particle column, such as an Acquity UPLC BEH C18, with a gradient elution profile. The use of a gradient allows for the effective separation of compounds with a wider range of polarities. Mass spectrometry (MS) can be coupled with UPLC (UPLC-MS) to provide enhanced selectivity and structural information for the analyte and its impurities.

| Parameter | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.6 mL/min |

| Backpressure | 1000-4000 psi | 6000-15000 psi |

| Analysis Time | 15-30 min | 1-10 min |

| Resolution | Good | Excellent |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For a polar and relatively non-volatile compound like this compound, direct GC-MS analysis can be challenging due to its high boiling point and potential for thermal degradation in the injector port. Therefore, derivatization is often necessary to increase the volatility and thermal stability of the analyte.

Common derivatization techniques for compounds containing carboxylic acid and amino groups include silylation (e.g., with BSTFA or MSTFA) or esterification followed by acylation. These reactions convert the polar functional groups into less polar and more volatile derivatives that are amenable to GC analysis.

GC-MS is particularly well-suited for the analysis of volatile impurities that may be present in the final product, such as residual solvents from the synthesis process. Headspace GC-MS is a common technique for this purpose, where the volatile compounds in the headspace above the sample are injected into the GC system. This technique avoids the injection of the non-volatile matrix, thereby protecting the GC system from contamination.

The mass spectrometer provides definitive identification of the impurities based on their mass spectra, which can be compared to spectral libraries.

Spectrophotometric and Potentiometric Titration Methods

Spectrophotometric and potentiometric methods offer simpler and more cost-effective alternatives to chromatographic techniques for the quantification of this compound, particularly in quality control settings where high throughput is required.

Spectrophotometric Methods: These methods are based on the measurement of light absorption by the analyte in the ultraviolet-visible (UV-Vis) region. The presence of the aromatic ring and the amino group in this compound results in characteristic UV absorption. A direct UV spectrophotometric method would involve dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax).

For enhanced selectivity, derivatization reactions that produce colored products can be employed. For example, aromatic amines can react with reagents like p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent to form colored complexes that can be quantified spectrophotometrically. biotage.comyoutube.com Another approach involves the reaction with Fe(III)-ferrozine, where the amine reduces Fe(III) to Fe(II), which then forms a colored complex with ferrozine. biotage.com

Potentiometric Titration: This technique involves the titration of the analyte with a standard solution of a titrant, and the endpoint is determined by monitoring the change in the potential of an indicator electrode. This compound, having both an acidic carboxylic group and a basic amino group, can be titrated with both a standard base and a standard acid.

Due to the relatively weak acidic and basic nature of the functional groups and the potential for low solubility in water, non-aqueous titrations are often preferred. orgsyn.orgachmem.com For the titration of the carboxylic acid group, a protophilic solvent like dimethylformamide (DMF) or pyridine can be used with a titrant such as tetrabutylammonium (B224687) hydroxide (B78521). For the titration of the amino group, a protogenic solvent like glacial acetic acid can be used with a titrant such as perchloric acid. The endpoint is detected using a suitable electrode system, typically a glass electrode and a reference electrode.

Chromatographic Isolation and Purification Techniques

The isolation and purification of this compound from reaction mixtures or crude products are essential to obtain a high-purity compound. Chromatographic techniques are widely used for this purpose.

Flash Column Chromatography: This is a rapid and efficient method for the purification of organic compounds. For a polar compound like this compound, a normal-phase separation on silica gel can be challenging due to strong interactions between the polar functional groups and the acidic silica surface. This can lead to peak tailing and poor recovery. To overcome this, several strategies can be employed:

Addition of a competing amine: Adding a small amount of a volatile base, such as triethylamine or ammonia, to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape and recovery of the basic analyte.

Use of amine-functionalized silica: This specialized stationary phase has a less acidic surface and is more suitable for the purification of basic compounds. biotage.com

Reversed-phase flash chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures) is another effective approach for purifying polar compounds.

Preparative High-Performance Liquid Chromatography (Prep HPLC): For achieving very high purity or for separating closely related impurities, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. Both normal-phase and reversed-phase modes can be used, with the selection depending on the specific separation requirements.

Design, Synthesis, and Applications of Novel Derivatives and Analogues of 4 Amino 5 Bromo 2 Methoxybenzoic Acid

Design Principles for Modifying the Benzoic Acid Scaffold

The modification of the 4-Amino-5-bromo-2-methoxybenzoic acid scaffold is guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. The core structure is considered a valuable building block for creating new pharmaceuticals. Key design principles involve targeted modifications of its functional groups to alter its interaction with biological targets.

A prominent strategy involves modifying the carboxylic acid group. This group is an excellent "handle" for forming esters and amides, allowing for the conjugation of the benzoic acid core with other molecular fragments to create hybrid molecules. nih.gov The choice between an ester and an amide linkage can significantly impact the pharmacological activity of the resulting derivative. nih.gov

Another key design principle is the substitution on the aromatic ring or on attached moieties. For example, in a series of derivatives based on the closely related 4-amino-5-chloro-2-methoxybenzoic acid, the introduction of methyl groups onto an attached piperidine (B6355638) ring dramatically altered the compound's pharmacological profile. nih.gov This strategic substitution converted a molecule that activates a receptor (an agonist) into one that blocks it (an antagonist), demonstrating that small structural changes can lead to profound differences in biological function. nih.gov This highlights the importance of exploring the structure-activity relationship (SAR) by systematically modifying different parts of the scaffold to optimize for a desired biological effect.

Synthesis of Substituted Benzoic Acid Derivatives

The synthesis of derivatives from the this compound scaffold or its close analogues employs a variety of organic chemistry reactions. These methods allow for the regioselective introduction of new functional groups or the modification of existing ones.

One common approach is the modification of the carboxylic acid group. For instance, derivatives of the related 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized by creating ester linkages with various substituted 1-piperidineethanols. nih.gov This type of esterification is a fundamental method for producing substituted benzoic acid derivatives.

Another powerful technique is brominative decarboxylation, which replaces the carboxylic acid group with a bromine atom. In one study, 5-bromo-2-methoxybenzoic acid, a structural analogue, was treated with tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) to produce 2,4-dibromo-1-methoxybenzene in high yield. rsc.org This reaction demonstrates a method for creating poly-halogenated benzene (B151609) derivatives from a benzoic acid precursor. rsc.org

Table 1: Example of Brominative Decarboxylation

This table outlines the reactants and conditions for the synthesis of 2,4-dibromo-1-methoxybenzene from a related benzoic acid analogue. rsc.org

| Starting Material | Reagent | Temperature | Time | Product | Yield |

| 5-bromo-2-methoxybenzoic acid | Tetrabutylammonium tribromide (Bu₄NBr₃) | 100 °C | 16 h | 2,4-dibromo-1-methoxybenzene | 88% |

Furthermore, regioselective lithiation followed by substitution has been used to create more complex derivatives. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives were synthesized by selectively introducing substituents at the C-6 position. nih.gov This protocol showcases a versatile and efficient method for generating structural diversity from a common intermediate. nih.gov Industrial-scale synthesis of related compounds, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has also been developed, starting from inexpensive materials and proceeding through multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization to achieve the final product. thieme-connect.com

Conjugation Strategies for Hybrid Molecules

Conjugation is a key strategy for creating hybrid molecules that combine the structural features of this compound or its analogues with other chemical entities to achieve novel functions. The carboxylic acid group is the most common site for conjugation, typically through the formation of ester or amide bonds.

A clear example of this is the synthesis of hybrid molecules designed to interact with serotonin (B10506) receptors. nih.gov In this research, 4-amino-5-chloro-2-methoxybenzoic acid was conjugated with various substituted 1-piperidineethanol molecules via an ester linkage. nih.gov This created a new series of benzoate (B1203000) derivatives where the benzoic acid core was covalently linked to a piperidine-containing moiety. nih.gov

The study also highlighted the importance of the specific linker used for conjugation. The activity of the ester-linked compounds at 5-HT₄ receptors was compared to that of the corresponding amide derivatives. nih.gov The results demonstrated a distinct advantage for the ester function in achieving the desired biological activity for these specific hybrid molecules. nih.gov This indicates that the choice of conjugation strategy—in this case, esterification over amidation—is a critical design parameter for tuning the pharmacological properties of the final hybrid compound.

Exploration of Diverse Research Applications of Designed Analogues

Analogues and derivatives of this compound are explored for a wide range of research applications, primarily in medicinal chemistry, due to their potential to interact with various biological targets.

Serotonin Receptor (5-HT₄) Modulation: Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent modulators of the 5-HT₄ receptor. nih.gov Through conjugation with different piperidine ethanols, researchers developed compounds with high, nanomolar affinity for these receptors. nih.gov Notably, subtle changes to the conjugated portion could switch the compound's function. For example, monosubstitution on the piperidine ring resulted in potent 5-HT₄ receptor agonists (activators), while the introduction of two methyl groups on the piperidine ring created a powerful antagonist (blocker) with a pA₂ value of 8.6. nih.gov

Table 2: Pharmacological Profile of Selected 5-HT₄ Receptor Modulators

This table shows how small structural modifications to derivatives of a related chloro-analogue dramatically alter their biological activity at the 5-HT₄ receptor. nih.gov

| Compound | Modification | Receptor Affinity (Ki) | Pharmacological Profile |

| 7a | Unsubstituted Piperidine | 1.07 ± 0.5 nM | Agonist |

| 7k | CONH₂-substituted Piperidine | 1.0 ± 0.3 nM | Agonist |

| 7g | 3,5-dimethyl-substituted Piperidine | 0.26 ± 0.06 nM | Antagonist |

Antiviral Research: In another area of research, novel derivatives were synthesized based on a different core structure incorporating elements of the title compound. A series of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives bearing various substituents were synthesized and evaluated for their antiviral activity. nih.gov Although some of these analogues were found to be active against several virus strains in cell cultures, their efficacy was observed only at concentrations close to their toxicity threshold. nih.gov

Anticancer and Antimicrobial Applications: The broader class of compounds, including the parent this compound, is also being investigated for other therapeutic uses. Research has explored its potential as a lead compound for developing new pharmaceuticals for treating cancer and bacterial infections. Studies have shown that the compound can induce apoptosis (programmed cell death) in certain cancer cell lines and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that its derivatives could serve as valuable scaffolds for the development of future anti-cancer and antimicrobial agents.

Future Directions and Emerging Research Avenues for 4 Amino 5 Bromo 2 Methoxybenzoic Acid

Integration with Advanced Synthetic Technologies

The synthesis of complex molecules is continually evolving, with a strong emphasis on efficiency, safety, and scalability. The integration of 4-Amino-5-bromo-2-methoxybenzoic acid with advanced synthetic technologies such as flow chemistry and biocatalysis presents a promising avenue for future research.

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch synthesis. For a multi-step synthesis that could lead to derivatives of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control often leads to higher yields, improved purity profiles, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. Future research could focus on developing a continuous-flow synthesis of this compound, potentially integrating key steps like bromination, amination, and methoxylation into a single, streamlined process.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another rapidly advancing field with significant potential for the synthesis of functionalized aromatic compounds. Enzymes offer unparalleled selectivity, often operating under mild reaction conditions in aqueous environments. Future investigations could explore the use of specific enzymes, such as halogenases or aminotransferases, for the regioselective functionalization of a precursor to this compound. This approach could lead to more environmentally friendly and efficient synthetic routes.

| Parameter | Traditional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Projected) |

|---|---|---|

| Reaction Time | 24 - 48 hours | 1 - 2 hours |

| Typical Yield | 60 - 75% | > 90% |

| Safety Profile | Handling of bulk hazardous reagents, potential for thermal runaway | In-line generation and immediate consumption of hazardous intermediates, enhanced heat transfer |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending reaction time or using parallel reactors |

| Product Purity | May require extensive purification | Generally higher purity due to better reaction control |

Table 1: A comparative overview of hypothetical traditional batch versus projected continuous flow synthesis for a derivative of this compound.

Expansion into New Biological Targets and Therapeutic Areas

The structural motifs present in this compound—a substituted aniline (B41778) and a benzoic acid—are prevalent in a wide range of biologically active molecules. While the specific biological targets of this compound are not extensively documented, its chemical architecture suggests the potential for interaction with various protein families, opening up new therapeutic avenues.

Derivatives of substituted benzoic acids have shown activity against a diverse array of biological targets, including enzymes and receptors. Future research should involve high-throughput screening of a library of derivatives of this compound against panels of novel biological targets implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, the compound could serve as a scaffold for the development of inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.